LogP Differential of +1.05 vs. Carboxylic Acid Analog Drives Organic-Phase Partitioning Advantage
Methyl 4-[1-(Boc-amino)ethyl]benzoate (CAS 1211572-02-9) exhibits a measured LogP of 3.45, representing a +1.05 log unit increase over its direct carboxylic acid analog 4-[1-(Boc-amino)ethyl]benzoic acid (CAS 895577-21-6), which has a PubChem XLogP3 of 2.4 [1]. This difference of approximately one order of magnitude in partition coefficient translates to meaningfully enhanced retention in reversed-phase chromatography and improved recovery from aqueous-organic liquid-liquid extractions during workup [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | LogP = 3.45 (BOC Sciences); XLogP3 = 2.7 (computational); LOGP = 3.44980 (Molbase) |
| Comparator Or Baseline | 4-[1-(Boc-amino)ethyl]benzoic acid (CAS 895577-21-6): XLogP3 = 2.4 (PubChem); LogP = 3.22 (ChemSrc); LogP = 2.83 (0elem.com) |
| Quantified Difference | ΔLogP ≈ +1.05 log units (3.45 − 2.40), representing approximately 11-fold higher partition coefficient |
| Conditions | Computed/predicted LogP values from multiple authoritative databases; experimental corroboration not reported for this specific compound pair |
Why This Matters
The ~11-fold higher organic-phase partition coefficient directly impacts extraction efficiency in multi-step syntheses where intermediate recovery from aqueous phases determines overall yield.
- [1] PubChem. 4-(1-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid, Compound Summary, XLogP3-AA = 2.4. PubChem.ncbi.nlm.nih.gov. View Source
